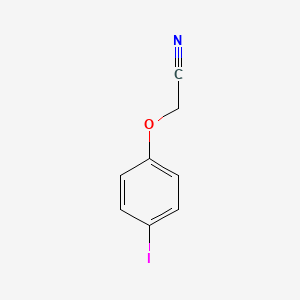

2-(4-Iodophenoxy)acetonitrile

Description

2-(4-Iodophenoxy)acetonitrile is an organoiodine compound featuring a phenoxy group substituted with an iodine atom at the para position, linked to an acetonitrile moiety. For instance, 2-(4-Iodophenoxy)acetamide (a closely related amide derivative) has been synthesized via reactions involving phenoxy acetamide intermediates and iodination agents like tert-butyl hypochlorite and iodide .

Properties

IUPAC Name |

2-(4-iodophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQKVMAJULRRMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodophenoxy)acetonitrile typically involves the reaction of 4-iodophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Iodophenoxy)acetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like DMF.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(4-azidophenoxy)acetonitrile, while reduction with sodium borohydride would produce 2-(4-iodophenoxy)ethylamine .

Scientific Research Applications

2-(4-Iodophenoxy)acetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenoxy)acetonitrile involves its interaction with molecular targets through its iodophenyl and acetonitrile groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(4-Iodophenoxy)acetamide

- Functional Group : Amide (-CONH₂).

- Key Properties: The amide resonance shortens the C-N bond to 1.322 Å, as observed in crystallographic studies.

2-(4-Aminophenoxy)acetonitrile

- Functional Group : Nitrile (-CN) and amine (-NH₂).

- Key Properties: Molecular formula C₈H₈N₂O (MW 148.16). The electron-donating amino group enhances solubility in polar solvents and may increase nucleophilicity at the nitrile group .

- Applications : Intermediate in pharmaceutical synthesis (e.g., ACE inhibitors or kinase inhibitors).

(4-Methoxyphenyl)acetonitrile

- Functional Group : Nitrile (-CN) and methoxy (-OCH₃).

- CAS 104-47-2; MW 161.19 .

Substituent Effects on Physical and Electronic Properties

| Compound | Substituent | Molecular Weight | Key Structural Features | Notable Interactions |

|---|---|---|---|---|

| 2-(4-Iodophenoxy)acetonitrile | -I, -CN | ~259.08 (calc.) | Planar aromatic ring; polar nitrile group | Dipole-dipole, van der Waals |

| 2-(4-Aminophenoxy)acetonitrile | -NH₂, -CN | 148.16 | Electron-rich aromatic system | Hydrogen bonding (NH₂) |

| (4-Methoxyphenyl)acetonitrile | -OCH₃, -CN | 161.19 | Resonance-stabilized methoxy group | Dipole interactions |

| 2-(3-Fluoro-4-iodo-phenyl)acetonitrile | -F, -I, -CN | ~276.04 (calc.) | Halogen-halogen interactions possible | Halogen bonding, dipole |

Quantum Chemical Insights

Density Functional Theory (DFT) studies on structurally similar coumarin-acetonitrile derivatives reveal that non-planar molecular geometries and localized HOMO-LUMO distributions on aromatic systems influence charge transfer properties. For this compound, the electron-withdrawing nitrile and iodine substituents likely lower the LUMO energy, enhancing electrophilicity and reactivity in cross-coupling reactions .

Biological Activity

2-(4-Iodophenoxy)acetonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C9H8IN

- Molecular Weight : 233.07 g/mol

- IUPAC Name : this compound

The compound features an iodine atom substituted on a phenoxy group, which is known to influence its biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

This compound has shown promise in cancer research, particularly in inducing apoptosis in various cancer cell lines. In vitro studies have revealed that the compound can inhibit cell proliferation and induce programmed cell death through the activation of caspase pathways.

Case Study: HeLa Cell Line

- Cell Line : Human cervical cancer (HeLa)

- Concentration Range Tested : 10 µM to 100 µM

- Results : Significant reduction in cell viability observed at concentrations above 50 µM, with an IC50 value of approximately 40 µM.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, triggering apoptosis in cancer cells.

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in the cell cycle, preventing further proliferation of cancer cells.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption : Rapidly absorbed upon administration.

- Distribution : High affinity for lipid membranes due to its lipophilic nature.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Toxicological studies indicate that while the compound exhibits promising biological activity, it also shows cytotoxic effects at higher concentrations, necessitating further investigation into its safety profile.

Research Findings and Future Directions

Recent studies have focused on optimizing the synthesis of this compound and exploring its derivatives to enhance biological activity while reducing toxicity. There is ongoing research into its applications not only as an antimicrobial and anticancer agent but also in other therapeutic areas such as anti-inflammatory treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.